molecular formula C8H6BrN3 B3245613 1-(4-bromophenyl)-1H-1,2,4-triazole CAS No. 170230-23-6

1-(4-bromophenyl)-1H-1,2,4-triazole

Cat. No. B3245613
Key on ui cas rn: 170230-23-6
M. Wt: 224.06 g/mol
InChI Key: IBCHTGJSYRVXSG-UHFFFAOYSA-N
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Patent
US08178561B2

Procedure details

A mixture of 1H-1,2,4-triazole (122 mg, 1.78 mmol, Aldrich), K3PO4 (751 mg, 3.53 mmol, Aldrich), Copper(I) iodide (33.7 mg, 0.177 mmol, Alfa-Aesar), 1-bromo-4-iodobenzene (500 mg, 1.78 mmol, Aldrich), (1S,2S)—N1,N2-dimethylcyclohexane-1,2-diamine (25 mg, 0.18 mmol, Strem) and DMSO (2 mL) was purged with Argon and then heated under microwave condition at 140° C. for 30 min and then at 160° C. for 30 min. The reaction mixture was diluted with H2O and extracted with EtOAc (2×). The organic layers were combined and concentrated in vacuo to a brown oil. The solid was purified by flash chromatography (SiO2, 0-100% EtOAc in hexanes) to yield 195 mg of desired product as a white solid. MS (ESI) 224 (M+H).
Quantity
122 mg
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Name
Copper(I) iodide
Quantity
33.7 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][CH:3]=[N:2]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].[Br:14][C:15]1[CH:20]=[CH:19][C:18](I)=[CH:17][CH:16]=1.CN[C@H]1CCCC[C@@H]1NC>[Cu]I.CS(C)=O>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([N:1]2[CH:5]=[N:4][CH:3]=[N:2]2)=[CH:17][CH:16]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
N1N=CN=C1
Name
K3PO4
Quantity
751 mg
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)I
Name
Quantity
25 mg
Type
reactant
Smiles
CN[C@@H]1[C@H](CCCC1)NC
Name
Copper(I) iodide
Quantity
33.7 mg
Type
catalyst
Smiles
[Cu]I
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was purged with Argon
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a brown oil
CUSTOM
Type
CUSTOM
Details
The solid was purified by flash chromatography (SiO2, 0-100% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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